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molecular formula C20H24N2O4 B8806075 Methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate

Methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate

Cat. No. B8806075
M. Wt: 356.4 g/mol
InChI Key: RCMQRZISSOXJPO-UHFFFAOYSA-N
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Patent
US07939529B2

Procedure details

Nitrile 6 (101 g) and methanol (1.01 L, 10 vol.) were charged to a 3-L flask equipped with stir bar and thermocouple. Concentrated H2SO4 (175 mL, 10.0 equiv.) was added drop wise to the solution over 15 minutes while maintaining a temperature below 60° C. Followed by 30% fuming sulfuric acid (124 mL) was added drop wise to the solution while maintaining a temperature below 60° C. The solution was then heated to reflux with a heating mantle and stirred overnight. When the reaction was deemed complete, it was cooled to 20° C. In a second flask (22 L), saturated sodium bicarbonate (10.7 L) and dichloromethane (1.1 L) were charged and cooled to 15° C. While maintaining a temperature below 20° C., the reaction mixture was added to the sodium bicarbonate/dichloromethane mixture. The quench was stirred for 15 minutes and the phases were separated. The aqueous phase was extracted with dichloromethane (1×550 mL, 1×300 mL). The combined organics were dried with magnesium sulfate and concentrated to dryness to give 105 g of an orange solid (94% crude yield, 97.7% AUC by HPLC).
Name
Nitrile
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
1.01 L
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
reactant
Reaction Step Two
Quantity
124 mL
Type
reactant
Reaction Step Three
Quantity
10.7 L
Type
reactant
Reaction Step Four
Quantity
1.1 L
Type
solvent
Reaction Step Four
Name
sodium bicarbonate dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
97.7%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:17]=[CH:18][C:19]([CH2:22][C:23]#N)=[N:20][CH:21]=3)=[CH:12][CH:11]=2)[CH2:3][CH2:2]1.OS(O)(=O)=O.[C:30](=O)(O)[O-:31].[Na+].C(=O)(O)[O-:36].[Na+].ClCCl>ClCCl.CO>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:17]=[CH:18][C:19]([CH2:22][C:23]([O:31][CH3:30])=[O:36])=[N:20][CH:21]=3)=[CH:12][CH:11]=2)[CH2:3][CH2:2]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Nitrile
Quantity
101 g
Type
reactant
Smiles
O1CCN(CC1)CCOC1=CC=C(C=C1)C=1C=CC(=NC1)CC#N
Name
Quantity
1.01 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
175 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
124 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
10.7 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1.1 L
Type
solvent
Smiles
ClCCl
Step Five
Name
sodium bicarbonate dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+].ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature below 60° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature below 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with a heating mantle
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining a temperature below 20° C.
STIRRING
Type
STIRRING
Details
The quench was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with dichloromethane (1×550 mL, 1×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CCOC1=CC=C(C=C1)C=1C=CC(=NC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 105 g
YIELD: PERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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